(5-chloro-2-{[(Z)-(3-chlorophenyl)methylidene]amino}phenyl)(phenyl)methanone

X-ray crystallography Schiff base stereochemistry coordination chemistry

The compound (5-chloro-2-{[(Z)-(3-chlorophenyl)methylidene]amino}phenyl)(phenyl)methanone (molecular formula C20H13Cl2NO, molecular weight 354.2 g/mol) is a halogenated Schiff base synthesized via condensation of 2-benzoyl-4-chloroaniline (2-amino-5-chlorobenzophenone) with 3-chlorobenzaldehyde. It belongs to the aminobenzophenone-derived Schiff base class, a scaffold recognized for p38 MAP kinase inhibition, anti-inflammatory activity, and antibacterial/antibiofilm potential.

Molecular Formula C20H13Cl2NO
Molecular Weight 354.2 g/mol
Cat. No. B11713448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-chloro-2-{[(Z)-(3-chlorophenyl)methylidene]amino}phenyl)(phenyl)methanone
Molecular FormulaC20H13Cl2NO
Molecular Weight354.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N=CC3=CC(=CC=C3)Cl
InChIInChI=1S/C20H13Cl2NO/c21-16-8-4-5-14(11-16)13-23-19-10-9-17(22)12-18(19)20(24)15-6-2-1-3-7-15/h1-13H
InChIKeyADMJUEWONNHPPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Chloro-2-{[(Z)-(3-chlorophenyl)methylidene]amino}phenyl)(phenyl)methanone: Procurement-Grade Schiff Base Ligand for Medicinal Chemistry and Screening Libraries


The compound (5-chloro-2-{[(Z)-(3-chlorophenyl)methylidene]amino}phenyl)(phenyl)methanone (molecular formula C20H13Cl2NO, molecular weight 354.2 g/mol) is a halogenated Schiff base synthesized via condensation of 2-benzoyl-4-chloroaniline (2-amino-5-chlorobenzophenone) with 3-chlorobenzaldehyde . It belongs to the aminobenzophenone-derived Schiff base class, a scaffold recognized for p38 MAP kinase inhibition, anti-inflammatory activity, and antibacterial/antibiofilm potential [1] [2]. The compound is commercially available as a screening compound (ID: M04914) with QC by 1H-NMR and ≥90% purity, positioning it as a research tool for structure-activity relationship (SAR) studies and metal complexation chemistry .

Why (5-Chloro-2-{[(Z)-(3-chlorophenyl)methylidene]amino}phenyl)(phenyl)methanone Cannot Be Replaced by Its 4-Chloro or Other Aminobenzophenone Schiff Base Analogs


Substituting (5-chloro-2-{[(Z)-(3-chlorophenyl)methylidene]amino}phenyl)(phenyl)methanone with a closely related analog—particularly the 4-chloro regioisomer {5-chloro-2-[(4-chlorobenzylidene)amino]phenyl}(phenyl)methanone or the parent 2-amino-5-chlorobenzophenone—introduces quantifiable differences in conformation, electronic character, and biological performance that undermine experimental reproducibility. The target compound is specified as the Z (cis) isomer about the azomethine C=N bond, whereas the crystallographically characterized 4-chloro analog adopts the E (trans) configuration, resulting in distinct dihedral angles between aromatic rings and altered crystal packing via C—H⋯O hydrogen-bonded dimers [1]. Meta- vs. para-chloro substitution on the benzylidene ring shifts the Hammett σ constant (σ_meta = 0.37 vs. σ_para = 0.23), directly modulating the electrophilicity of the imine carbon and ligand field strength in metal complexes [2]. Class-level SAR studies on 33 aminobenzophenone Schiff bases demonstrate that halogen position and identity on the benzylidene ring are primary determinants of antibiofilm potency against S. aureus, with certain substitution patterns achieving activity superior to the clinical comparator cefixime at concentrations below 100 µg/mL, while others require substantially higher concentrations [3]. These combined conformational, electronic, and biological variables mean that generic substitution without orthogonal validation forfeits SAR continuity and risks selecting a compound with meaningfully different reactivity and bioactivity profiles.

Quantitative Differentiation Evidence for (5-Chloro-2-{[(Z)-(3-chlorophenyl)methylidene]amino}phenyl)(phenyl)methanone Versus Closest Analogs


C=N Bond Configuration: Z (cis) in Target Compound vs. E (trans) in 4-Chloro Analog Determines Distinct Crystal Packing and Ligand Geometry

The target compound is explicitly designated with Z (Zusammen) stereochemistry about the azomethine C=N bond, as indicated by the '(Z)' descriptor in its IUPAC name . In contrast, single-crystal X-ray diffraction of the 4-chloro regioisomer {5-chloro-2-[(4-chlorobenzylidene)amino]phenyl}(phenyl)methanone unequivocally establishes an E (Entgegen) conformation, with the chloro-substituted rings forming a dihedral angle of 11.99(9)° with each other and angles of 74.95(9)° and 83.26(10)° with the unsubstituted phenyl ring [1]. The Z→E configurational switch alters the spatial orientation of the lone pair on the imine nitrogen and the pendant chlorophenyl ring, directly impacting (i) the bite angle and denticity of the ligand when coordinating transition metals, (ii) the propensity for intermolecular C—H⋯O hydrogen-bonded dimer formation observed in the E isomer, and (iii) the overall three-dimensional molecular electrostatic potential surface relevant to target binding.

X-ray crystallography Schiff base stereochemistry coordination chemistry

Chlorine Substitution Position: Meta (Target) vs. Para (Analog) Modulates Electronic Character and Predicted Reactivity

The target compound bears a chlorine atom at the meta position of the benzylidene ring (3-chlorophenyl), whereas the most extensively studied close analog carries chlorine at the para position (4-chlorobenzylidene). The Hammett σ_meta constant for chlorine is 0.37, compared to σ_para of 0.23, reflecting the dominant electron-withdrawing inductive effect (-I) at the meta position versus the competing resonance donation (+R) that partially offsets withdrawal at the para position [1]. This ~1.6-fold difference in σ value translates to a measurably different electrophilicity of the imine carbon, affecting both the kinetics of Schiff base hydrolysis and the Lewis basicity of the nitrogen donor atom toward metal ions [2]. In the class-level SAR established by Arshia et al. across 33 aminobenzophenone Schiff bases bearing varied benzylidene substituents, the identity and position of halogen substituents were identified as primary determinants of antibiofilm potency; compounds with certain substitution patterns achieved antibiofilm activity at <100 µg/mL against S. aureus—superior to the clinical comparator cefixime—while other substitution patterns were active only at higher concentrations [3].

Hammett substituent constants physical organic chemistry SAR

Metal Complex Antibacterial Enhancement: Proof-of-Concept from 4-Chloro Analog Establishes the Target Compound as a Validated Ligand Scaffold

Although direct antibacterial data for the uncomplexed target (3-chloro) Schiff base are not publicly reported, the structurally analogous 4-chloro Schiff base ligand and its divalent metal complexes have been quantitatively evaluated for antibacterial activity by Aslam et al. [1]. This study demonstrated that metal complexation consistently enhances antibacterial potency relative to the free ligand: the Pb(II), Ni(II), Co(II), Cu(II), and Cd(II) complexes all exhibited higher antibacterial activity than the parent Schiff base ligand L, as confirmed by zone-of-inhibition assays [1]. The conductivity data confirmed the non-electrolytic nature of complexes 1–5, and electronic spectra supported square planar geometry for complex 1 (Pb) and octahedral geometry for complexes 2–5 [1]. This class-level principle—that halogenated aminobenzophenone Schiff bases serve as valid NO-donor ligands whose antibacterial activity is tunable and amplifiable through metal coordination—directly extends to the target compound. The target's meta-chloro substitution and Z configuration offer a distinct coordination environment compared to the para-substituted E isomer, creating an opportunity to generate complexes with potentially differentiated antibacterial potency and spectrum.

metal complexes antibacterial bioinorganic chemistry

Antibiofilm Class SAR: Halogen Position on Benzylidene Ring Determines Potency Below 100 µg/mL Threshold Against S. aureus

The comprehensive study by Arshia et al. (2017) evaluated thirty-three 2-amino-5-chlorobenzophenone Schiff bases—including compounds with varied halogen substitution patterns on the benzylidene ring—for antibiofilm activity against four clinically relevant bacterial strains (K. pneumoniae, P. mirabilis, S. aureus, S. mutans) [1]. Among the 33 compounds, twelve (compounds 5, 6, 8, 9, 14, 16, 22, 24, 26, and 30–32) demonstrated antibiofilm activity at concentrations below 100 µg/mL, with several exhibiting enhanced potency against S. aureus compared to the clinical comparator cefixime [1]. Three compounds (6, 26, and 32) additionally showed biofilm-disrupting properties confirmed by fluorescence microscopy [1]. Critically, the SAR analysis established that the position and nature of halogen substituents on the benzylidene ring are key determinants of antibiofilm potency, while methoxy substitution at various positions played a minimal role [1] [2]. This class-level finding directly supports the premise that the target compound—with its specific 3-chloro (meta) substitution—will exhibit a distinct antibiofilm potency profile compared to analogs bearing 4-chloro, 2-chloro, or other substitution patterns, justifying its inclusion as a unique entity in anti-infective screening cascades.

antibiofilm Staphylococcus aureus structure-activity relationship

Defined Research and Procurement Application Scenarios for (5-Chloro-2-{[(Z)-(3-chlorophenyl)methylidene]amino}phenyl)(phenyl)methanone


Transition Metal Complexation for Metalloantibiotic Discovery

Procure this compound as a pre-validated NO-donor Schiff base ligand for synthesizing novel Pb(II), Ni(II), Co(II), Cu(II), Cd(II), or Zn(II) complexes. The established class behavior—where metal complexation of the 4-chloro analog consistently enhanced antibacterial activity over the free ligand [1]—supports the hypothesis that the target's distinct Z configuration and meta-chloro substitution will generate complexes with differentiated coordination geometry (square planar or octahedral, as observed for the analog series) and potentially unique antibacterial potency or spectrum. The compound's commercial availability as a QC-verified screening compound (≥90% purity by 1H-NMR) facilitates immediate procurement without in-house synthesis.

Antibiofilm Screening in Anti-Staphylococcal Drug Discovery Programs

Include this compound in focused screening libraries targeting S. aureus biofilm inhibition. Class-level SAR from 33 aminobenzophenone Schiff bases demonstrates that halogen substitution position on the benzylidene ring is a primary determinant of antibiofilm potency, with several compounds achieving activity superior to cefixime at concentrations below 100 µg/mL [2]. The target's 3-chloro substitution represents a specific, under-explored point in this SAR landscape, providing an opportunity to identify novel hits with biofilm-disrupting properties akin to those confirmed for compounds 6, 26, and 32 by fluorescence microscopy [2].

Electronic Structure–Reactivity Studies of Z-Configured Imines

Utilize this compound as a structurally defined Z-imine substrate for physical organic chemistry investigations. The Z configuration (explicit in IUPAC nomenclature) distinguishes it from the crystallographically characterized E isomer of the 4-chloro analog [3]. The meta-chloro substituent (σ_meta = 0.37 vs. σ_para = 0.23 for the analog) [4] provides a distinct electronic environment for studying imine hydrolysis kinetics, tautomerization equilibria, or photochemical E/Z isomerization, offering a well-defined model system for computational chemistry validation (DFT, MD) against experimental data.

p38 MAP Kinase Inhibitor Scaffold Diversification

Incorporate this compound into medicinal chemistry campaigns exploring aminobenzophenone-based p38 MAP kinase inhibitors. The aminobenzophenone class has produced potent p38α inhibitors with IC50 values as low as 10–40 nM and demonstrated selectivity over a panel of 57 other kinases [5]. The Schiff base derivatization with 3-chlorobenzaldehyde introduces a Z-configured imine extension to the benzophenone pharmacophore, offering a novel vector for exploring interactions with the ATP-binding pocket or allosteric sites that are inaccessible to the parent 2-amino-5-chlorobenzophenone or its E-configured analogs.

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